molecular formula C23H18BrNO3 B307894 (3Z)-3-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-3-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B307894
M. Wt: 436.3 g/mol
InChI Key: SHKNYOUQAKUGJB-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3Z)-3-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic molecule characterized by its complex structure, which includes a benzylidene group, a benzyloxy group, a methoxy group, and a bromine atom attached to an indole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the brominated indole and 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Final Product Formation: The final product is obtained after purification steps, which may include recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (3Z)-3-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals aimed at treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it valuable in material science research.

Mechanism of Action

The mechanism of action of (3Z)-3-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-4-[4-(benzyloxy)phenyl]amino-3-phenylbut-3-en-2-one
  • (3Z)-4-[4-(benzyloxy)anilino]-3-phenyl-3-buten-2-one

Uniqueness

Compared to similar compounds, (3Z)-3-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of the bromine atom on the indole ring and the methoxy group on the benzylidene moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18BrNO3

Molecular Weight

436.3 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C23H18BrNO3/c1-27-22-12-16(7-10-21(22)28-14-15-5-3-2-4-6-15)11-19-18-13-17(24)8-9-20(18)25-23(19)26/h2-13H,14H2,1H3,(H,25,26)/b19-11-

InChI Key

SHKNYOUQAKUGJB-ODLFYWEKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)OCC4=CC=CC=C4

SMILES

COC1=C(C=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OCC4=CC=CC=C4

Origin of Product

United States

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